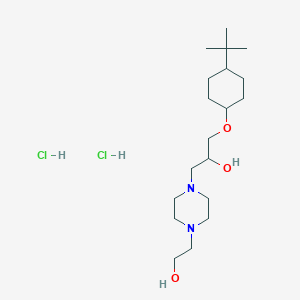

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-tert-butylcyclohexyl)oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O3.2ClH/c1-19(2,3)16-4-6-18(7-5-16)24-15-17(23)14-21-10-8-20(9-11-21)12-13-22;;/h16-18,22-23H,4-15H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUICPHMRRIFFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride, often referred to as a novel compound in pharmacological research, exhibits significant biological activity, particularly in the modulation of neurotransmitter receptors. This article delves into its biological activity, focusing on receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Cyclohexyl group : Provides hydrophobic interactions.

- Piperazine moiety : Known for its role in receptor binding.

- Hydroxyethyl substituent : Enhances solubility and receptor affinity.

Biological Activity Overview

The compound primarily interacts with G protein-coupled receptors (GPCRs), specifically targeting dopamine receptors. Its activity has been characterized through various assays that measure receptor activation and downstream signaling effects.

Receptor Interactions

Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor. It promotes β-arrestin translocation and G protein activation, which are critical for downstream signaling pathways associated with neuroprotection and modulation of dopaminergic activity .

Neuroprotective Properties

Studies have shown that the compound exhibits neuroprotective effects against neurodegeneration. In animal models, it has demonstrated the ability to protect dopaminergic neurons from damage induced by neurotoxins such as MPTP and 6-OHDA .

Selectivity Profile

A key feature of this compound is its selectivity for the D3 receptor over the D2 receptor. In assays measuring β-arrestin recruitment, it displayed an EC50 value of 710 nM at the D3 receptor while showing negligible activity at the D2 receptor up to concentrations of 100 μM . This selectivity may reduce the risk of side effects commonly associated with broader dopamine receptor agonists.

Case Studies

- Neurodegeneration Model : In a study utilizing MPTP-induced neurodegeneration in mice, administration of the compound resulted in a significant reduction in neuronal loss compared to control groups. Behavioral assessments indicated improved motor function correlating with preserved dopaminergic signaling .

- Dopamine Receptor Agonism : Another study explored the compound's ability to activate D3 receptors in vitro, showing that it could effectively stimulate downstream signaling pathways without activating D2 receptors, thus providing insights into its potential therapeutic uses in treating conditions like Parkinson's disease without inducing impulse control disorders .

Data Tables

| Compound ID | Receptor Type | EC50 (nM) | Emax (% Control) | IC50 (nM) |

|---|---|---|---|---|

| 1 | D3R | 710 | 102 | >10,000 |

| 2 | D2R | >100,000 | ND | 15,700 |

Q & A

How is 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride synthesized, and what analytical methods confirm its purity?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step organic reactions. For example, the tert-butylcyclohexyl ether moiety may be introduced via nucleophilic substitution under anhydrous conditions using tert-butylcyclohexanol and a halogenated propanol intermediate. The piperazine derivative is then coupled via a Mitsunobu reaction or similar coupling agents. The final dihydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol.

Purity Analysis:

- NMR Spectroscopy (¹H/¹³C): Validates structural integrity by confirming proton environments and carbon frameworks .

- HPLC-MS : Quantifies purity (>95% is typical for research-grade material) and detects residual solvents or byproducts .

- Elemental Analysis : Ensures correct stoichiometry of the dihydrochloride salt .

What strategies resolve contradictory data in the compound’s receptor binding affinity across assay conditions?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability (e.g., buffer pH, temperature, or receptor isoform differences). To address this:

- Standardized Assay Replicates : Use identical cell lines (e.g., HEK293 expressing human vs. murine receptors) and buffer systems (e.g., Tris-HCl at pH 7.4 ± 0.1) across experiments .

- Orthogonal Binding Assays : Combine radioligand displacement with surface plasmon resonance (SPR) to measure kinetic binding parameters .

- Meta-Analysis : Apply statistical tools like ANOVA to identify outliers or systematic errors in data collection .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?

Level: Advanced

Methodological Answer:

- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding poses to targets like GPCRs or kinases by sampling conformational space .

- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics over nanoseconds to assess stability of binding interactions .

Limitations : - Force fields may inaccurately model protonation states of the piperazine group at physiological pH.

- Solvation effects (e.g., chloride counterions) are often oversimplified .

What chromatographic techniques optimize separation of stereoisomers for this compound?

Level: Basic

Methodological Answer:

- Chiral HPLC : Use columns with amylose/cellulose-based stationary phases (e.g., Chiralpak IA/IB) and isopropanol/hexane mobile phases .

- Supercritical Fluid Chromatography (SFC) : Achieve faster resolution with CO₂/co-solvent systems and chiral columns (e.g., Daicel CHIRALPAK AD-H) .

- Detection : Couple with polarimetric detectors to confirm enantiomeric excess .

What in vitro/in vivo models evaluate the compound’s pharmacokinetics, considering solubility and metabolic stability?

Level: Advanced

Methodological Answer:

- In Vitro :

- Solubility : Use shake-flask method in PBS (pH 6.5–7.4) with DMSO ≤1% .

- Microsomal Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS .

- In Vivo :

- Rodent Models : Administer IV/PO doses (1–10 mg/kg) and collect plasma for LC-MS analysis. Calculate AUC, Cₘₐₓ, and half-life .

- Tissue Distribution : Use radiolabeled compound (³H/¹⁴C) to track organ-specific accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.